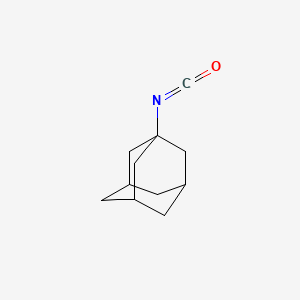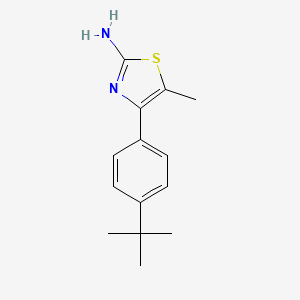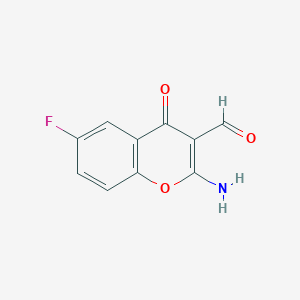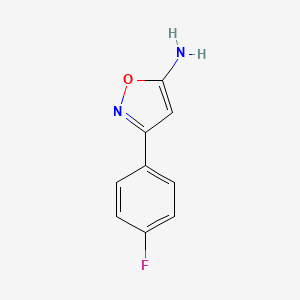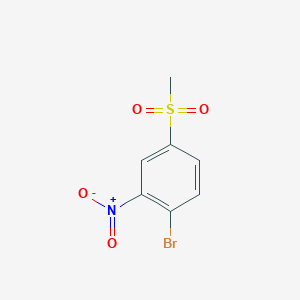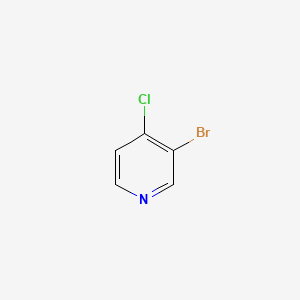![molecular formula C12H7N3O4 B1270953 2-氨基-5-硝基-苯并[de]异喹啉-1,3-二酮 CAS No. 62578-85-2](/img/structure/B1270953.png)
2-氨基-5-硝基-苯并[de]异喹啉-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is a derivative of 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-dione (NDNs). These compounds have been prepared and incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine, or 2,4,6-tris (trichloromethyl)-1,3,5-triazine .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular formula of “2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione” is C12H7N3O4. It has an average mass of 257.202 Da and a monoisotopic mass of 257.043671 Da .Chemical Reactions Analysis
These compounds can be used as versatile photoinitiators of polymerization. The ring-opening cationic polymerization of epoxides, as well as the free radical polymerization of acrylates, can be performed upon exposure to various visible LEDs .科学研究应用
蛋白质组学研究
化合物“2-氨基-5-硝基-苯并[de]异喹啉-1,3-二酮”被用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。 该化合物可用于研究蛋白质相互作用、修饰和定位 .
化学传感器系统
该化合物已被用于开发新型化学传感器系统 . 化学传感器是将化学信息(从特定样品成分的浓度到总成分分析)转化为可分析信号的装置 .
聚合的光引发剂
“2-氨基-5-硝基-苯并[de]异喹啉-1,3-二酮”衍生物已被制备并掺入光引发体系中 . 这些体系在暴露于光照时用于引发聚合过程 .
抗肿瘤活性
该化合物的衍生物已提交用于体外抗肿瘤活性测定 . 这表明该化合物在癌症研究和治疗方面具有潜在的应用 .
抗疱疹病毒活性
从“2-氨基-5-硝基-苯并[de]异喹啉-1,3-二酮”衍生的化合物已对其抗疱疹病毒活性进行了研究 . 这表明该化合物在治疗单纯疱疹病毒 (HSV) 感染方面具有潜在的用途 .
对接研究
从“2-氨基-5-硝基-苯并[de]异喹啉-1,3-二酮”衍生的化合物的配体-受体相互作用已使用对接研究进行研究 . 对接是一种预测一个分子在与另一个分子结合以形成稳定复合物时其优选方向的方法 .
作用机制
Target of Action
It has been suggested that the compound may have distinct antitumor selectivity against different cancer cell lines .
Mode of Action
It is suggested that the introduction of different amino side chains might contribute to its distinct antitumor selectivity .
Result of Action
The compound has shown significant activity against HSV-1 . It also demonstrated distinct antitumor selectivity against different cancer cell lines .
生化分析
Biochemical Properties
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high chemosensor selectivity in the determination of anions, particularly through the photoinduced electron transfer effect . The interactions of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione with these biomolecules are primarily based on its ability to form stable complexes, which can be detected through changes in fluorescence or other spectroscopic properties.
Cellular Effects
The effects of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione on various types of cells and cellular processes are profound. This compound has been found to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have shown antitumor activity against different cancer cell lines, indicating its potential in cancer research . The impact of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione on cellular processes is mediated through its interactions with specific cellular targets, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The principal mechanism of action is the photoinduced electron transfer effect, which leads to the formation of stable complexes with target molecules . These interactions result in significant changes in the biochemical pathways within the cell, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits stable chemosensor activity over time, with significant changes in luminescence intensity caused by specific cations . These temporal effects are essential for understanding the long-term impact of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione vary with different dosages in animal models. Research has demonstrated that this compound exhibits antitumor activity at specific concentrations, with distinct selectivity against different cancer cell lines . At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s ability to form stable complexes with target molecules plays a significant role in its metabolic activity . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments are critical for its biochemical activity . Understanding these transport mechanisms is essential for optimizing the compound’s use in research.
Subcellular Localization
The subcellular localization of 2-Amino-5-nitro-benzo[de]isoquinoline-1,3-dione is a key factor in its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s effectiveness in biochemical research, as they determine its interactions with target molecules within the cell.
属性
IUPAC Name |
2-amino-5-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4/c13-14-11(16)8-3-1-2-6-4-7(15(18)19)5-9(10(6)8)12(14)17/h1-5H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYNAPNTIQGRGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364281 |
Source


|
| Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62578-85-2 |
Source


|
| Record name | 2-Amino-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

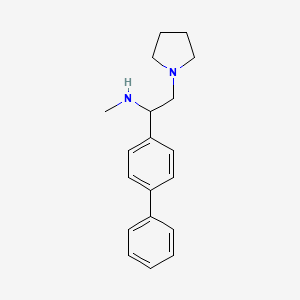

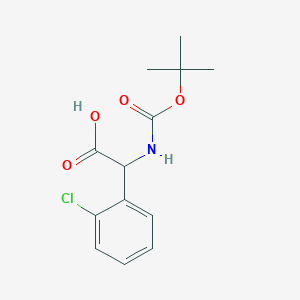
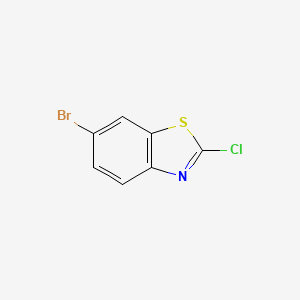
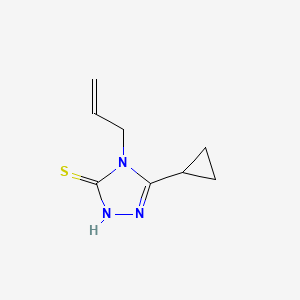

![2-[(2-Pyridin-4-ylethyl)thio]ethanol](/img/structure/B1270881.png)
